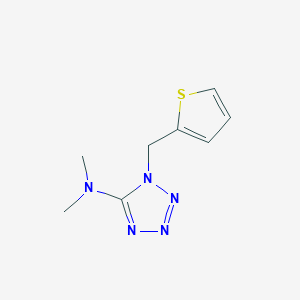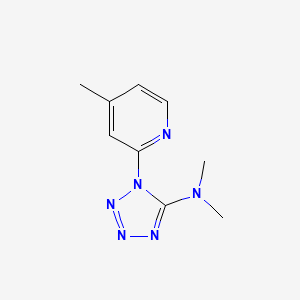
N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine
Overview
Description
N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine is a heterocyclic compound that contains a thienyl group attached to a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine typically involves the following steps:
Formation of the thienylmethyl intermediate: This step involves the reaction of a thienylmethyl halide with a suitable nucleophile to form the thienylmethyl intermediate.
Cyclization to form the tetraazole ring: The thienylmethyl intermediate is then reacted with an azide source under cyclization conditions to form the tetraazole ring.
N,N-dimethylation: The final step involves the N,N-dimethylation of the tetraazole ring using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl group, using electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles such as amines under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thienyl group.
Reduction: Reduced derivatives of the tetraazole ring.
Substitution: Substituted thienyl derivatives.
Scientific Research Applications
N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biology: The compound is investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1-(2-furylmethyl)-1H-1,2,3,4-tetraazol-5-amine
- N,N-dimethyl-1-(2-pyridylmethyl)-1H-1,2,3,4-tetraazol-5-amine
- N,N-dimethyl-1-(2-phenylmethyl)-1H-1,2,3,4-tetraazol-5-amine
Uniqueness
N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,N-dimethyl-1-(thiophen-2-ylmethyl)tetrazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c1-12(2)8-9-10-11-13(8)6-7-4-3-5-14-7/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQZEGSLOIZXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-1-(2-phenyl-1,3-thiazol-5-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B3127398.png)
![N-(3-methoxybenzyl)-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B3127406.png)

![{1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol](/img/structure/B3127418.png)
![N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide](/img/structure/B3127426.png)

![2-[(4-methoxyphenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B3127464.png)
![1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B3127468.png)
![methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate](/img/structure/B3127475.png)

![Methyl 5-[2-(4-chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarboxylate](/img/structure/B3127498.png)
![N-(tert-butyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3127503.png)
![6-Phenyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-4-pyridazinecarbonitrile](/img/structure/B3127507.png)
